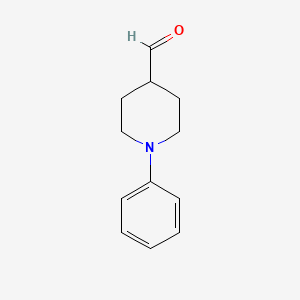
1-Phenylpiperidine-4-carbaldehyde
描述
1-Phenylpiperidine-4-carbaldehyde is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 3-bromobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Methyl 3-bromobenzo[b]thiophene-2-carboxylate features a brominated benzo[b]thiophene ring system with a carboxylate ester functional group. The presence of the bromine atom and the carboxylate group are critical for its biological properties.
The biological activity of methyl 3-bromobenzo[b]thiophene-2-carboxylate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The bromine atom enhances the compound's lipophilicity, facilitating membrane permeability and subsequent interaction with intracellular targets.
Anticancer Activity
Research has shown that methyl 3-bromobenzo[b]thiophene-2-carboxylate exhibits potent anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, studies indicate that this compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.5 | Tubulin polymerization inhibition |
| MCF-7 | 0.8 | Induction of apoptosis |
| A549 | 1.2 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, methyl 3-bromobenzo[b]thiophene-2-carboxylate has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Bacillus subtilis | 12 |
Structure-Activity Relationship (SAR)
The biological activity of methyl 3-bromobenzo[b]thiophene-2-carboxylate is influenced by its structural components. Modifications to the bromine or carboxylate moieties can significantly alter its potency and selectivity for different biological targets. For example, replacing the bromine with a chlorine atom resulted in decreased anticancer activity, highlighting the importance of halogen substitution in enhancing biological efficacy .
Case Studies
- In Vivo Efficacy : A study conducted on mice bearing xenograft tumors showed that administration of methyl 3-bromobenzo[b]thiophene-2-carboxylate led to a significant reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects .
- Combination Therapy : Research indicates that combining methyl 3-bromobenzo[b]thiophene-2-carboxylate with conventional chemotherapeutic agents enhances overall therapeutic efficacy against resistant cancer cell lines .
属性
IUPAC Name |
1-phenylpiperidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQRNNQMKUAVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551081 | |
| Record name | 1-Phenylpiperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111153-74-3 | |
| Record name | 1-Phenylpiperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














